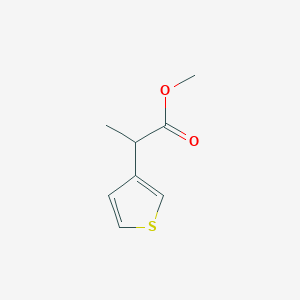

Methyl 2-(thiophen-3-yl)propanoate

Description

Methyl 2-(thiophen-3-yl)propanoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Properties

IUPAC Name |

methyl 2-thiophen-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-6(8(9)10-2)7-3-4-11-5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTHPSMSRICZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(thiophen-3-yl)propanoate typically involves the esterification of 2-(3-Thienyl)propionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 2-(3-Thienyl)propanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(thiophen-3-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and photovoltaics.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 2-(thiophen-3-yl)propanoate largely depends on its chemical structure and the functional groups present. In biological systems, it may interact with specific enzymes or receptors, leading to various pharmacological effects. For instance, its anti-inflammatory properties could be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. The thiophene ring may also play a role in modulating the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

- 2-(2-Thienyl)propionic acid methyl ester

- 2-(4-Thienyl)propionic acid methyl ester

- 3-(2-Thienyl)propionic acid methyl ester

Comparison: Methyl 2-(thiophen-3-yl)propanoate is unique due to the position of the thiophene ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications in medicinal chemistry and materials science.

Biological Activity

Methyl 2-(thiophen-3-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, a propanoate backbone, and a methyl ester group. The structural characteristics of this compound are crucial for its biological interactions, as the thiophene moiety is known to enhance chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate specific signaling pathways involved in inflammation and microbial growth. The compound's mechanism involves:

- Enzyme Interaction : The thiophene ring can engage with enzymes, potentially inhibiting their activity or altering their function.

- Receptor Modulation : It may interact with receptors involved in pain and inflammatory responses, leading to analgesic effects.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that compounds containing thiophene rings can possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Analgesic Properties : There is evidence suggesting that this compound can provide pain relief by modulating pain pathways.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammatory models, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests a mechanism where the compound could be utilized to alleviate symptoms associated with chronic inflammation.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.